molecular formula C13H15N3O3S B2951156 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate CAS No. 2034340-96-8

2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

Cat. No. B2951156
CAS RN: 2034340-96-8
M. Wt: 293.34
InChI Key: NISCFBDOQWBUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTEA, and it is a member of the pyrazole family of compounds. PTEA has been synthesized using various methods, and its properties have been studied extensively.

Scientific Research Applications

PTEA has been found to have various scientific research applications. One of the significant applications of PTEA is in the field of cancer research. Studies have shown that PTEA has potent anticancer properties, and it can inhibit the growth of cancer cells. PTEA has also been found to have anti-inflammatory properties, and it can be used in the treatment of inflammatory diseases. Additionally, PTEA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

PTEA exerts its effects through various mechanisms. In cancer cells, PTEA has been found to induce apoptosis, which is programmed cell death. PTEA also inhibits the activity of certain enzymes that are involved in cancer cell proliferation. In inflammatory diseases, PTEA inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. PTEA has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
PTEA has been found to have various biochemical and physiological effects. In cancer cells, PTEA inhibits the activity of certain enzymes that are involved in cell proliferation, leading to cell death. PTEA also induces apoptosis in cancer cells. In inflammatory diseases, PTEA reduces inflammation by inhibiting the production of pro-inflammatory cytokines. PTEA has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of PTEA is its potent anticancer properties, which make it a promising candidate for cancer treatment. PTEA has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. However, one of the limitations of PTEA is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

For PTEA research include the development of more efficient synthesis methods, investigation of its potential use in the treatment of neurodegenerative diseases, and determination of the optimal dosage and administration for different applications.

Synthesis Methods

PTEA can be synthesized using different methods, including the reaction of 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine with ethyl acetoacetate in the presence of acetic anhydride. This reaction leads to the formation of PTEA as a yellow solid. Other methods involve the use of different reagents and solvents.

properties

IUPAC Name

[2-oxo-2-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10(17)19-8-13(18)14-7-12(11-3-6-20-9-11)16-5-2-4-15-16/h2-6,9,12H,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISCFBDOQWBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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